molecular formula C20H18F3NO4 B13514362 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid

Cat. No.: B13514362
M. Wt: 393.4 g/mol
InChI Key: VBHFZCHEAYWHEA-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the trifluorobutanoic acid moiety adds unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the trifluorobutanoic acid moiety: The protected amino compound is then reacted with a trifluorobutanoic acid derivative, such as trifluorobutanoic anhydride, under appropriate conditions to introduce the trifluorobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of Fmoc-protected amino acids.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides formed by the reaction of the amino group with carboxyl groups of other amino acids.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is used in various scientific research applications, including:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Research: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical properties. This makes it valuable in specific applications where the trifluorobutanoic acid group enhances the stability, reactivity, or biological activity of the compound.

Properties

Molecular Formula

C20H18F3NO4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26)

InChI Key

VBHFZCHEAYWHEA-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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